

Crelosidenib vs. Ivosidenib: A Comparative Guide on Potency in IDH1-R132H Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical potency of two targeted therapies, **Crelosidenib** and Ivosidenib, in models of isocitrate dehydrogenase 1 (IDH1) R132H mutant cancers. The information presented is supported by experimental data to aid in research and drug development decisions.

Executive Summary

Both **Crelosidenib** (LY3410738) and Ivosidenib (AG-120) are potent and selective inhibitors of the mutant IDH1 enzyme, a key driver in several cancers including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. Preclinical data indicates that **Crelosidenib** demonstrates greater potency in inhibiting the IDH1-R132H mutation compared to Ivosidenib. This is evidenced by a lower half-maximal inhibitory concentration (IC50) value in biochemical assays. Both compounds effectively reduce the oncometabolite 2-hydroxyglutarate (2-HG) in cellular and in vivo models, leading to the reversal of the oncogenic effects of the IDH1 mutation.

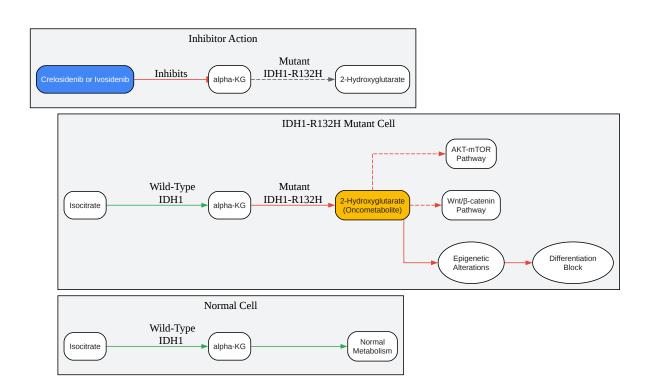
Data Presentation: Potency Against IDH1-R132H

| Compound | Target | Assay Type | IC50 (nM) | Reference |
|--------------|------------|-------------|-----------|-----------|
| Crelosidenib | IDH1-R132H | Biochemical | 6.27 | [1] |
| Ivosidenib | IDH1-R132H | Biochemical | 12 | [1] |



Signaling Pathway and Mechanism of Action

The IDH1-R132H mutation confers a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[2] **Crelosidenib** and Ivosidenib are small molecule inhibitors that target the mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular processes.[1] Downstream signaling pathways implicated in IDH1-mutant cancers include the Wnt/ β -catenin and AKT-mTOR pathways.





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Caption: IDH1-R132H signaling and inhibitor action.

Experimental Protocols Biochemical IDH1-R132H Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of inhibitors against the mutant IDH1-R132H enzyme. The assay measures the consumption of NADPH, a cofactor in the enzymatic reaction, which is coupled to a fluorescent reporter system.

Materials:

- Recombinant human IDH1-R132H enzyme
- NADPH
- α-ketoglutarate (α-KG)
- Diaphorase
- Resazurin
- Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, BSA)
- Test compounds (Crelosidenib, Ivosidenib) dissolved in DMSO
- 384-well black plates
- Plate reader with fluorescence detection capabilities

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- Add a fixed amount of IDH1-R132H enzyme to each well of the 384-well plate.
- Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

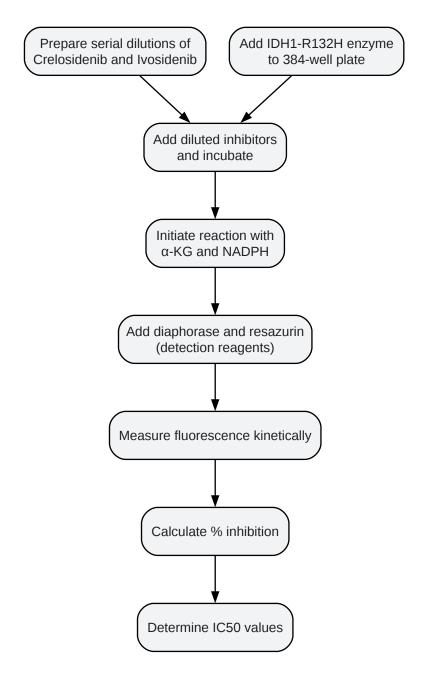






- Initiate the enzymatic reaction by adding a substrate mixture containing α -KG and NADPH.
- Simultaneously, add the detection reagents, diaphorase and resazurin.
- Immediately begin kinetic reading of fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).
- The rate of NADPH consumption is inversely proportional to the fluorescence signal.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Determine the IC50 value by fitting the dose-response curve using a suitable software.





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Caption: Workflow for the biochemical IDH1 inhibition assay.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol describes a method to quantify the levels of the oncometabolite 2-HG in cancer cells expressing the IDH1-R132H mutation following treatment with inhibitors. This assay is crucial for assessing the cellular activity of the compounds.

Materials:



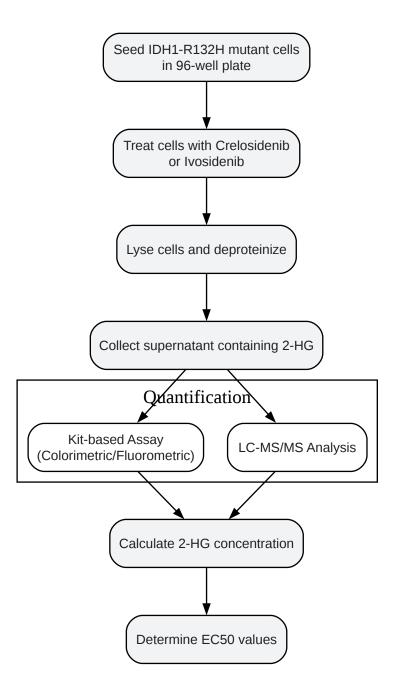
- IDH1-R132H mutant cancer cell line (e.g., U87-MG, HT1080)
- Cell culture medium and supplements
- Test compounds (Crelosidenib, Ivosidenib) dissolved in DMSO
- 96-well cell culture plates
- Reagents for cell lysis and protein precipitation (e.g., methanol, perchloric acid)
- 2-HG measurement kit (colorimetric or fluorometric) or LC-MS/MS system
- Plate reader or LC-MS/MS instrument

Procedure:

- Seed the IDH1-R132H mutant cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24-72 hours).
- After treatment, collect the cell culture medium and/or lyse the cells.
- For intracellular 2-HG measurement, deproteinize the cell lysates by adding a precipitating agent (e.g., cold methanol) and centrifuging to remove the protein pellet.
- Transfer the supernatant containing the metabolites to a new plate or vial.
- For Kit-based Assay: Follow the manufacturer's instructions to mix the sample with the reaction buffer and enzyme mix. Incubate and measure the absorbance or fluorescence.
- For LC-MS/MS Analysis: Prepare the samples according to the specific LC-MS/MS protocol, which may involve derivatization. Analyze the samples using an LC-MS/MS system to separate and quantify 2-HG.
- Generate a standard curve using known concentrations of 2-HG.
- Calculate the concentration of 2-HG in the samples based on the standard curve.



• Determine the EC50 value, the concentration of the inhibitor that causes a 50% reduction in 2-HG levels.



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Caption: Workflow for cellular 2-HG measurement.

Conclusion



Based on the available preclinical data, **Crelosidenib** exhibits higher potency against the IDH1-R132H mutation in biochemical assays compared to Ivosidenib. Both inhibitors effectively reduce the production of the oncometabolite 2-HG in cellular models, which is the key mechanism for their anti-cancer activity. Further head-to-head studies in various preclinical models are warranted to fully elucidate the comparative efficacy of these two promising targeted therapies. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

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